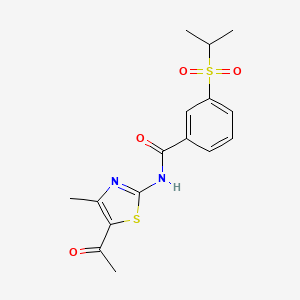

N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-9(2)24(21,22)13-7-5-6-12(8-13)15(20)18-16-17-10(3)14(23-16)11(4)19/h5-9H,1-4H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPZYUAUKWXIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The acetyl and methyl groups are introduced through specific alkylation reactions.

The benzamide group is then attached to the thiazole ring through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and the isopropylsulfonyl group can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced at the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring and isopropylsulfonyl group.

Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, while the benzamide group could facilitate binding to proteins. The isopropylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Core Structural Features

The target compound shares a benzamide backbone with several analogs, but its thiazole ring and sulfonyl substituent differentiate it from others. Key comparisons include:

Thiazole vs. Thiadiazole Derivatives

- Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :

- Contains a thiadiazole ring (two nitrogens, one sulfur) instead of thiazole (one nitrogen, one sulfur).

- Substituents: Acetyl and methyl groups on a pyridine ring vs. the target’s thiazole-linked acetyl and methyl groups.

- Melting point: 290°C (higher than typical thiazole derivatives, likely due to increased rigidity from the thiadiazole core) .

Benzamide Derivatives with Heterocyclic Modifications

- Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :

Benzamides with Aliphatic/Aromatic Substituents

- Compounds 9–12 (): Feature benzamide linked to amino alcohol and alkoxy-phenyl groups (e.g., butoxyphenyl, isopropyloxy).

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

- Target Compound : Expected C=O stretches from acetyl (≈1670 cm⁻¹) and benzamide (≈1600 cm⁻¹), with sulfonyl S=O stretches (≈1350–1150 cm⁻¹).

- Compound 8a : Shows dual C=O stretches at 1679 and 1605 cm⁻¹, consistent with acetyl and benzamide groups .

- Compound 8b : Features ester C=O at 1715 cm⁻¹, distinct from the target’s sulfonyl group .

Mass Spectrometry (MS)

Physicochemical Properties

Potential Functional Implications

- Solubility : Sulfonyl groups improve water solubility relative to purely aromatic analogs (e.g., Compound 8c with phenyl substituents) .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acetyl group at the 5-position, and an isopropylsulfonyl group attached to a benzamide structure. These functional groups contribute to its diverse biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide | Thiazole ring, isopropylsulfonyl group | Antimicrobial, anticancer, enzyme inhibition |

| N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylanilino)benzamide | Benzoyl instead of acetyl | Antimicrobial |

| N-(5-acetylthiazol-2-phenylethylene) | Ethylene bridge | Anticancer |

The biological activity of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it has been shown to exhibit Src kinase inhibitory activity, which is crucial in cancer cell proliferation.

Case Studies and Research Findings

- Src Kinase Inhibition : In studies evaluating Src kinase inhibitors, similar thiazole derivatives displayed IC50 values ranging from 1 to 3 µM in engineered cell lines (NIH3T3/c-Src527F and SYF/c-Src527F). The introduction of various substituents on the benzene ring affected the potency of these compounds, indicating a structure-activity relationship that can be exploited for drug design .

- Anticancer Activity : Compounds containing thiazole rings have been reported to possess anticancer properties. For example, derivatives with specific substitutions showed significant inhibition of cell proliferation in colon cancer cell lines (HT-29), suggesting that the thiazole scaffold can be optimized for enhanced anticancer efficacy .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have been evaluated for their effectiveness against various microbial strains, indicating that this class of compounds could serve as a basis for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activities of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide can be compared with other thiazole-based compounds:

| Compound | Activity | IC50/Other Metrics |

|---|---|---|

| N-(5-benzoylthiazol-2-yl)-4-(isopropylanilino)benzamide | Antimicrobial | Not specified |

| N-(5-acetylthiazol-2-phenylethylene) | Anticancer | Not specified |

| 4-(isopropanesulfonamido)-N-(5-methylthiazol-2-ylethelene) | Antifungal | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.